molecular formula C18H13F3N4O2 B2771966 3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile CAS No. 2380169-17-3

3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile

Cat. No.: B2771966
CAS No.: 2380169-17-3
M. Wt: 374.323
InChI Key: YQNDHRJPCTVSIH-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group attached to a pyridine ring, which is connected to a piperazine ring via a carbonyl group . Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of these functional groups. For example, the trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has highlighted the potential of compounds related to 3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile in the development of new antibacterial and anticancer agents. For instance, compounds synthesized from related chemical structures have demonstrated potent antibacterial activity against S. aureus and a broad range of activity against various tumor cell lines. This suggests the compound's derivatives could be explored further for their therapeutic potential in treating infections and cancer (Bondock & Gieman, 2015).

Chemical Synthesis and Characterization

The chemical synthesis of related compounds involves innovative methodologies that can be applied to the production of various heterocyclic compounds. For example, novel s-Triazinyl piperazines have been synthesized, showcasing promising antimicrobial activity, which indicates the versatility of this chemical framework in generating bioactive molecules. This area of research opens up new avenues for the development of drugs and other materials with specific properties (Patel, Kumari, & Chikhalia, 2010).

Photoluminescence and Photocatalytic Properties

In material science, derivatives of this compound have been explored for their photoluminescence and photocatalytic properties. These findings are crucial for the development of new materials for environmental remediation and the design of advanced optical devices. The ability to harness light for chemical transformations or as part of optoelectronic components underscores the importance of these compounds in scientific research (Gong et al., 2013).

Properties

IUPAC Name

3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)15-9-14(4-5-23-15)25-7-6-24(11-16(25)26)17(27)13-3-1-2-12(8-13)10-22/h1-5,8-9H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNDHRJPCTVSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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